

Enpp-1-IN-23: A Technical Guide to Target Engagement and Binding Kinetics

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Compound of Interest

Compound Name: *Enpp-1-IN-23*

Cat. No.: *B15577133*

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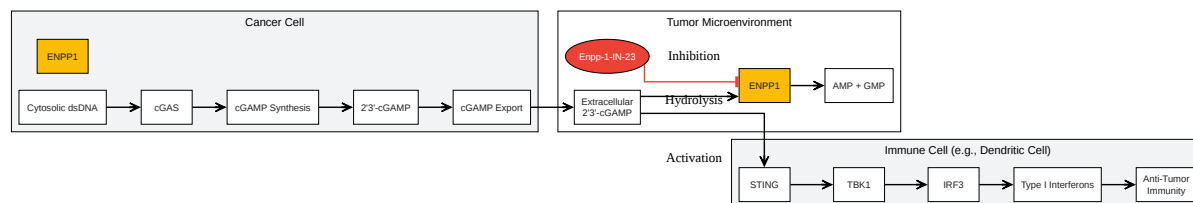
Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical negative regulator of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) innate immune pathway. By hydrolyzing the STING agonist 2'3'-cyclic GMP-AMP (cGAMP), ENPP1 dampens anti-tumor immune responses, making it a compelling target for cancer immunotherapy.[1] **Enpp-1-IN-23** is a small molecule inhibitor designed to block the enzymatic activity of ENPP1, thereby restoring STING-mediated immunity. This technical guide provides an in-depth overview of the target engagement and binding kinetics of ENPP1 inhibitors, with a focus on the methodologies used to characterize compounds like **Enpp-1-IN-23**. While specific quantitative data for **Enpp-1-IN-23** is not publicly available, this document will detail the relevant signaling pathways, experimental protocols, and comparative data from other well-characterized ENPP1 inhibitors.

ENPP1 Signaling Pathway

ENPP1 is a type II transmembrane glycoprotein that hydrolyzes extracellular ATP to produce AMP and inorganic pyrophosphate (PPi).[2] More critically in the context of immuno-oncology, ENPP1 is the primary enzyme responsible for degrading extracellular cGAMP, a second messenger that activates the STING pathway.[1] When cancer cells release cGAMP, it can be taken up by adjacent immune cells, leading to the production of type I interferons and subsequent activation of an anti-tumor immune response. ENPP1 on the surface of cancer

cells or other cells in the tumor microenvironment effectively short-circuits this signaling cascade.



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Caption: The cGAS-STING signaling pathway and the inhibitory role of ENPP1.

Quantitative Data for ENPP1 Inhibitors (Comparative)

While specific binding kinetics and potency values for **Enpp-1-IN-23** are not available in the public domain, the following table summarizes data for other representative ENPP1 inhibitors. This provides a framework for the expected potency and characteristics of a clinical candidate.

Compound	Assay Type	Parameter	Value	Reference
STF-1623	In vitro (³² P-cGAMP TLC assay, pH 7.5)	Ki,app	16 nM	[3]
In cells (cGAMP export assay)	IC50	68 nM	[3]	
ENPP1 inhibitor 4e	In vitro	IC50	0.188 µM	[4]
Cell-based (MDA-MB-231 cells)	IC50	0.732 µM	[4]	
Enpp-1-IN-20	In vitro	IC50	0.09 nM	[4]
Cell-based	IC50	8.8 nM	[4]	
QS1	In vitro (ATP as substrate, pH 9)	IC50	36 nM	[5]
Compound 15	In vitro	Ki	< 50 nM	[5]

Experimental Protocols

The characterization of an ENPP1 inhibitor like **Enpp-1-IN-23** involves a suite of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.

In Vitro ENPP1 Activity Assay (Fluorescence-Based)

This assay measures the enzymatic activity of ENPP1 by monitoring the cleavage of a fluorogenic substrate.

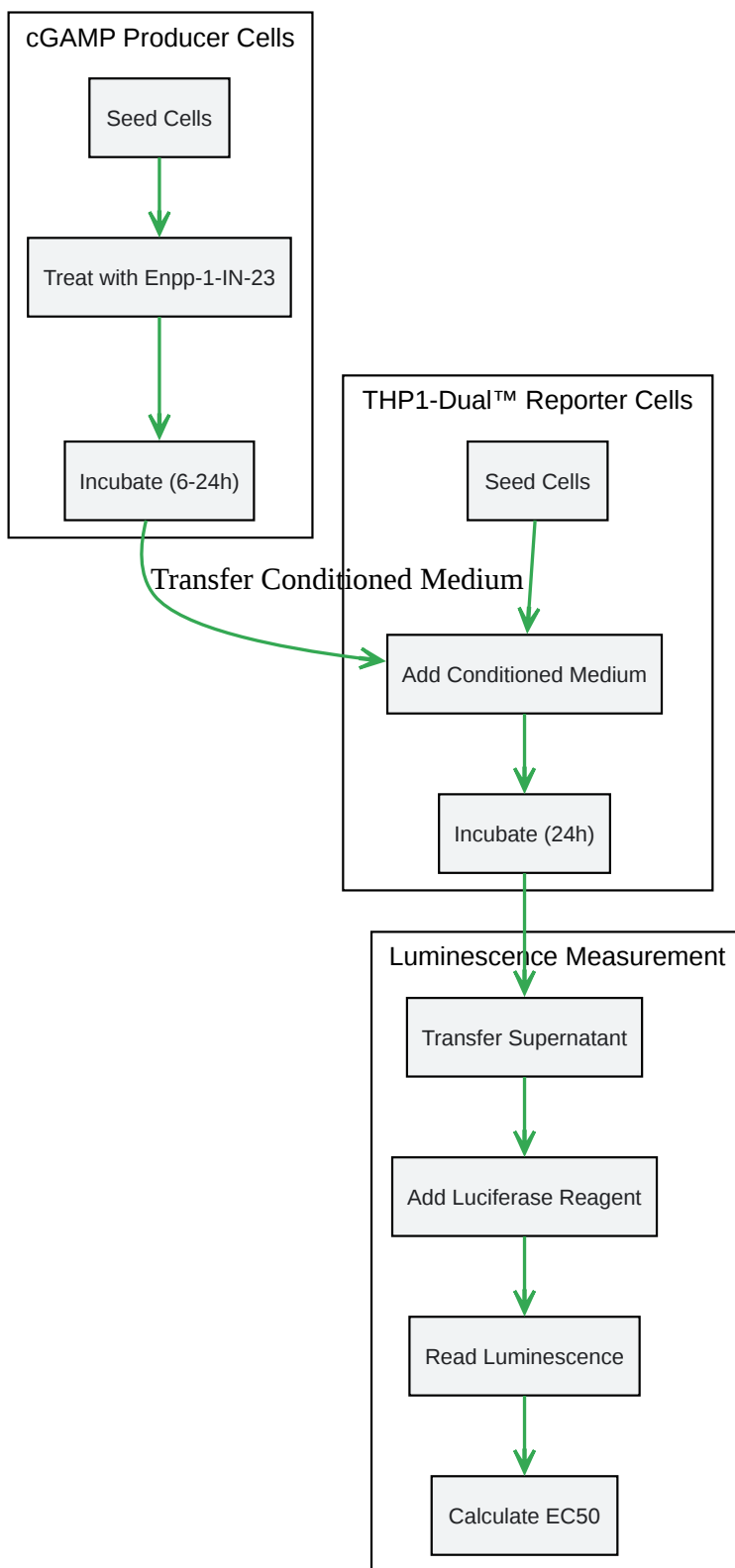
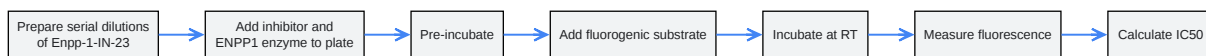
Materials:

- Recombinant human ENPP1 enzyme
- Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Brij-35)

- Fluorogenic ENPP1 substrate (e.g., a commercially available substrate that releases a fluorescent molecule upon cleavage)
- **Enpp-1-IN-23** (or other test inhibitor)
- Positive control inhibitor (e.g., a known potent ENPP1 inhibitor)
- DMSO
- 384-well black microplates
- Fluorescence plate reader

Procedure:

- Prepare serial dilutions of **Enpp-1-IN-23** and the positive control in DMSO. Further dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept below 1%.
- Add the diluted inhibitors or DMSO (vehicle control) to the wells of the 384-well plate.
- Add recombinant ENPP1 enzyme to all wells except the "no enzyme" control.
- Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding the fluorogenic substrate to all wells.
- Incubate the plate at room temperature for 30-60 minutes, protected from light.
- Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen substrate.
- Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.



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